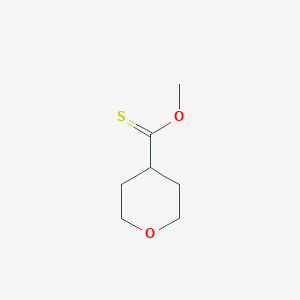

Methyl oxane-4-carbothioate

説明

Methyl oxane-4-carbothioate (CAS: EN300-1667019) is a sulfur-containing cyclic compound with the molecular formula C₈H₅FN₂O₂ and a molecular weight of 180.14 g/mol . Its structure features a tetrahydropyran (oxane) ring substituted with a carbothioate group (–SC(=O)OCH₃), distinguishing it from linear thioesters and esters.

特性

CAS番号 |

2174000-00-9 |

|---|---|

分子式 |

C7H12O2S |

分子量 |

160.24 |

IUPAC名 |

O-methyl oxane-4-carbothioate |

InChI |

InChI=1S/C7H12O2S/c1-8-7(10)6-2-4-9-5-3-6/h6H,2-5H2,1H3 |

InChIキー |

HSRYVVYWEASVIY-UHFFFAOYSA-N |

SMILES |

COC(=S)C1CCOCC1 |

正規SMILES |

COC(=S)C1CCOCC1 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl oxane-4-carbothioate typically involves the reaction of tetrahydropyran derivatives with methanol and thiocarbonyl compounds under specific conditions

Industrial Production Methods

Industrial production of Methyl oxane-4-carbothioate may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

化学反応の分析

Nucleophilic Acyl Substitution Reactions

Thioesters undergo nucleophilic substitution at the carbonyl carbon. For example:

-

Amide Formation : Reaction with amines yields thioamides. In a related study, methyl 4-(methylamino)oxane-4-carboxylate hydrochloride was synthesized via nucleophilic substitution of a thioester intermediate .

-

Transesterification : Alcohols displace the thiomethyl group. A study on methyl 4-((phenylthio)carbonyl)benzoate demonstrated Rh(I)-catalyzed decarbonylation to form aryl sulfides, highlighting the lability of the thioester group under transition-metal catalysis .

Hydrolysis and Alcoholysis

Thioesters hydrolyze to carboxylic acids or react with alcohols:

-

Acidic Hydrolysis : Produces oxane-4-carboxylic acid and methanethiol. Similar hydrolysis mechanisms are observed in calcium dimethylcarbonate systems, where ester cleavage occurs in aqueous conditions .

-

Alkaline Conditions : Forms carboxylate salts. For instance, methyl tetrahydro-2H-pyran-4-carboxylate derivatives undergo saponification to generate sodium carboxylates .

Decarbonylation and Rearrangement

Rhodium-catalyzed decarbonylation of thioesters is a notable reaction. Methyl 4-((phenylthio)carbonyl)benzoate undergoes intramolecular C–S bond cleavage to form biaryl sulfides with 98% yield under Rh(I) catalysis . This suggests potential applicability to methyl oxane-4-carbothioate for generating tetrahydro-2H-pyran-4-yl sulfides.

Alkylation and Functionalization

The sulfur atom in thioesters can act as a nucleophile:

-

Alkylation : Reaction with alkyl halides forms sulfonium salts. Analogous reactivity is seen in methyl 4-(chloromethyl)oxane-4-carboxylate, where the chloromethyl group participates in SN2 reactions .

-

Oxidation : Thioesters oxidize to sulfoxides or sulfones. While direct examples are scarce, oxidation of related sulfur-containing compounds (e.g., methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate) proceeds via peroxide reagents .

Thiol-Disulfide Exchange

Thioesters participate in dynamic covalent chemistry:

-

Thiolysis : Methanethiol or other thiols displace the thiomethyl group, forming mixed disulfides. This reaction is critical in biochemical contexts but remains underexplored for methyl oxane-4-carbothioate.

Comparative Reactivity Data

Toxicity and Stability Considerations

科学的研究の応用

Methyl oxane-4-carbothioate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of Methyl oxane-4-carbothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

類似化合物との比較

Comparison with Similar Compounds

2.1 Methyl Propanethioate (CAS: EN300-1667020)

A structurally analogous thioester, methyl propanethioate, shares the –SC(=O)OCH₃ functional group but lacks the cyclic oxane moiety. Key differences include:

- Molecular complexity : Methyl oxane-4-carbothioate’s cyclic structure may confer greater steric hindrance and altered reactivity compared to the linear methyl propanethioate.

- Molecular weight : While methyl propanethioate’s exact weight is unspecified, its simpler structure (likely C₄H₈OS₂) suggests a lower molecular weight than methyl oxane-4-carbothioate (180.14 g/mol) .

2.2 Methyl Esters of Diterpenoid Acids

Compounds like sandaracopimaric acid methyl ester (, Figure 2, Compound 4) and Z-communic acid methyl ester (Compound 9) are methyl esters of complex diterpenoid acids. These contrast with methyl oxane-4-carbothioate in:

- Functional groups : Esters (–OC(=O)OCH₃) vs. thioesters (–SC(=O)OCH₃), leading to differences in polarity and stability.

- Molecular weight: Diterpenoid esters (e.g., sandaracopimaric acid methyl ester) have significantly higher molecular weights (~300–350 g/mol) due to their bulky hydrocarbon frameworks .

2.3 Methyl Salicylate

A simple aromatic ester, methyl salicylate (C₈H₈O₃, 152.15 g/mol), is used in gas-phase studies due to its volatility . Unlike methyl oxane-4-carbothioate, it lacks sulfur and cyclic rigidity, resulting in:

- Reactivity : Esters like methyl salicylate are generally less reactive toward nucleophiles than thioesters.

- Applications : Methyl salicylate is widely used in fragrances and pharmaceuticals, whereas methyl oxane-4-carbothioate’s niche applications remain underexplored .

Data Table: Structural and Molecular Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|

| Methyl oxane-4-carbothioate | C₈H₅FN₂O₂ | 180.14 | EN300-1667019 | Cyclic oxane, carbothioate group |

| Methyl propanethioate | Likely C₄H₈OS₂ | ~120–140 (estimated) | EN300-1667020 | Linear thioester |

| Sandaracopimaric acid methyl ester | Unspecified | ~300–350 (estimated) | – | Diterpenoid ester, complex framework |

| Methyl salicylate | C₈H₈O₃ | 152.15 | – | Aromatic ester, hydroxyl group |

Research Findings and Key Insights

- Thioester vs. Ester Stability : Thioesters are generally more susceptible to hydrolysis than esters due to sulfur’s weaker electronegativity, a property that could define methyl oxane-4-carbothioate’s stability in biological systems .

- Synthetic Utility : The compound’s unique structure positions it as a candidate for developing sulfur-containing heterocycles, though further studies are needed to explore its reactivity and applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。